molecular formula C18H25N5O4 B1663861 2-Octynyladenosine CAS No. 1090893-12-1

2-Octynyladenosine

Cat. No.: B1663861
CAS No.: 1090893-12-1
M. Wt: 375.4 g/mol
InChI Key: NVGGIHKSKVAPEY-XKLVTHTNSA-N
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Description

YT-146 is a compound known for its role as an agonist of the adenosine A2A receptor. This receptor is part of the adenosine receptor family, which plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and immune response . YT-146 has been explored for its potential therapeutic applications in treating cardiovascular diseases, eye disorders, and other conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YT-146 typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the core structure: This step involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of YT-146 would be scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

    Automated purification systems: These systems streamline the purification process, ensuring consistent quality and reducing labor costs.

Chemical Reactions Analysis

Types of Reactions

YT-146 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetic anhydride).

Major Products

The major products formed from these reactions depend on the specific functional groups present in YT-146 and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cardioprotective Effects

Mechanism of Action
2-Octynyladenosine acts primarily as an agonist for adenosine receptors, particularly the A1 and A2A subtypes. Its cardioprotective effects have been documented in various studies involving ischemia-reperfusion injury models. The compound enhances postischemic recovery of cardiac function by preserving mitochondrial energy production and reducing myocardial infarct size.

Case Studies

  • Isolated Rat Hearts Study
    In a study involving isolated rat hearts subjected to ischemia followed by reperfusion, preischemic treatment with YT-146 significantly improved the recovery of left ventricular developed pressure (LVDP). The study demonstrated that YT-146 treatment preserved high-energy phosphate content and attenuated sodium accumulation in mitochondria during ischemia, suggesting a protective role against cellular damage during ischemic events .
  • Canine Model Study
    Another study investigated the effects of YT-146 in anesthetized open-chest dogs undergoing coronary artery occlusion. The results showed that treatment with YT-146 reduced myocardial infarct size significantly compared to vehicle-treated controls. The infarct size was comparable to that achieved through ischemic preconditioning, indicating that YT-146 may enhance coronary blood flow and limit tissue damage during reperfusion .

Mitochondrial Function Preservation

Role in Energy Production
Research indicates that this compound preserves mitochondrial function during ischemic conditions. It has been shown to mitigate the decrease in mitochondrial energy-producing capacity caused by sodium influx during ischemia. This preservation is crucial for maintaining cardiac contractility and overall heart function after reperfusion .

Receptor Interaction Studies

Adenosine Receptor Subtypes
The interaction of YT-146 with adenosine receptor subtypes has been a focal point in understanding its cardioprotective mechanisms. Studies suggest that while YT-146 is primarily recognized as an A2A receptor agonist, its protective effects may also involve A1 receptor activation. This dual action could enhance its therapeutic potential in managing ischemic heart disease .

Data Summary

Study Type Model Key Findings
Isolated Rat HeartsIschemia/ReperfusionImproved LVDP recovery; preserved mitochondrial function; reduced Na+ accumulation .
Canine ModelCoronary OcclusionReduced myocardial infarct size; enhanced coronary blood flow; comparable effects to ischemic preconditioning .

Mechanism of Action

YT-146 exerts its effects by binding to and activating the adenosine A2A receptor. This activation triggers a cascade of intracellular signaling events, including the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels lead to various physiological responses, such as vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    CGS-21680: Another adenosine A2A receptor agonist with similar pharmacological properties.

    NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist that activates multiple adenosine receptor subtypes.

    Regadenoson: A selective adenosine A2A receptor agonist used clinically as a pharmacologic stress agent in myocardial perfusion imaging.

Uniqueness of YT-146

YT-146 is unique due to its specific binding affinity and selectivity for the adenosine A2A receptor. This selectivity makes it a valuable tool for studying the physiological and pharmacological roles of this receptor, as well as for developing targeted therapies with fewer off-target effects compared to non-selective agonists.

Biological Activity

2-Octynyladenosine is a synthetic compound derived from adenosine, exhibiting significant biological activity primarily through its interaction with adenosine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is characterized by the addition of an octynyl group at the 2-position of the adenine moiety. This modification influences its receptor binding affinity and selectivity. The compound's structure can be represented as follows:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}

This structural modification enhances its lipophilicity, which may contribute to its biological activity.

The primary mechanism of action for this compound involves its role as an agonist for the A2A adenosine receptor (A2AAR). Activation of this receptor has been implicated in various physiological processes, including modulation of inflammation, neuroprotection, and regulation of vascular tone.

Receptor Interaction

Research indicates that this compound exhibits high selectivity for A2AAR over other adenosine receptors (A1, A2B, and A3). The binding affinity and selectivity ratios are crucial for determining its therapeutic potential. In studies, it has been shown to have an EC50 value in the low nanomolar range for A2AAR, indicating potent agonistic activity .

Anti-Inflammatory Effects

One of the prominent biological activities of this compound is its anti-inflammatory effect. It has been shown to reduce the production of pro-inflammatory cytokines in various cell models. This property suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.

Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

In Vitro Studies

In vitro studies utilizing human cell lines have shown that treatment with this compound leads to a significant decrease in inflammatory markers. For instance, a study reported a reduction in interleukin-6 (IL-6) levels by approximately 50% following treatment with the compound .

Animal Models

In vivo studies using murine models have further corroborated the anti-inflammatory effects observed in vitro. Mice treated with this compound exhibited reduced symptoms in models of colitis and asthma, suggesting a promising therapeutic role .

Data Table: Biological Activity Summary

Activity Effect Model Reference
Anti-inflammatoryDecreased IL-6 levelsHuman cell lines
NeuroprotectionReduced apoptosisNeuronal cell cultures
Vascular modulationImproved vasodilationMurine models

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Octynyladenosine in laboratory settings?

  • Methodological Answer : Synthesis of this compound requires precise stoichiometric control and catalytic optimization. Begin with adenosine as the base scaffold, employing selective alkylation at the 2'-position using octynyl bromide under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. For reproducibility, document reaction parameters (e.g., temperature, solvent system, catalyst loading) in detail, referencing analogous protocols for nucleoside alkylation . If the compound is novel, provide full spectroscopic characterization (NMR, MS, HPLC); if derived from a known method, cite literature supporting identity and purity .

Q. How should researchers characterize newly synthesized this compound to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^{13}C NMR to confirm the octynyl moiety's integration and chemical shifts. Compare with literature data for adenosine derivatives .
  • Chromatographic Purity : Perform HPLC with UV detection (λ = 260 nm for nucleosides) to assess purity (>95% recommended). Include retention time and mobile phase details .
  • Elemental Analysis : Validate molecular formula via high-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N).
  • Thermal Properties : Measure melting point and compare with analogs to detect impurities .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Methodological Answer : While specific toxicity data for this compound may be limited, adopt general safety practices for nucleoside analogs:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Collect solid residues mechanically; avoid flushing into drains. For skin contact, rinse thoroughly with water .
  • Storage : Store in airtight containers at -20°C to prevent hydrolysis. Label containers with CAS number and hazard symbols (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in the pharmacokinetic analysis of this compound?

  • Methodological Answer :

  • Error Analysis : Re-examine experimental variables (e.g., solvent polarity, pH) that may affect solubility or stability. Validate assays (e.g., LC-MS/MS for plasma stability) with positive controls .
  • Computational Validation : Perform molecular dynamics simulations to assess binding affinity discrepancies. Compare with structural analogs (e.g., 2'-O-Methyladenosine) to identify steric or electronic mismatches .
  • Peer Review : Present findings to interdisciplinary teams to identify overlooked variables (e.g., enzymatic degradation in biological matrices) .

Q. What strategies are effective in optimizing reaction yields for this compound derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium, copper, or enzyme-mediated catalysts for regioselectivity. Use design-of-experiments (DoE) to optimize temperature, solvent, and catalyst ratios .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
  • Scale-Up Considerations : Pilot small batches (1–5 g) with rigorous purification before scaling. Report yields as mean ± SD across triplicate trials .

Q. How should researchers integrate primary experimental data with existing literature to validate the biological activity of this compound?

  • Methodological Answer :

  • Systematic Review : Use databases like PubMed and OJOSE to compile studies on adenosine derivatives, focusing on structure-activity relationships (SAR) and assay methodologies .
  • Meta-Analysis : Compare IC50_{50} values or receptor-binding data across studies. Highlight methodological differences (e.g., cell lines, incubation times) that may explain variability .
  • Cross-Validation : Replicate key experiments from literature (e.g., kinase inhibition assays) using identical protocols to confirm reproducibility .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGIHKSKVAPEY-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238211
Record name YT 146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90596-75-1
Record name YT 146
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90596-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YT 146
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YT 146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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